Adenosine 5'-diphosphoribose sodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

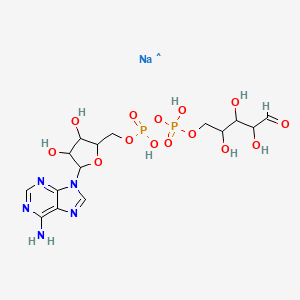

2D Structure

Properties

InChI |

InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIWKNSMPKNKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5NaO14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585049 | |

| Record name | Adenosine 5'-diphosphoribose sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68414-18-6 | |

| Record name | Adenosine 5'-diphosphoribose sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-diphosphoribose sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of Adenosine 5'-diphosphoribose (ADP-ribose) in Cell Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-diphosphoribose (ADP-ribose) and its derivatives, including its cyclic and polymeric forms, have emerged from their classical roles in metabolism and DNA repair to be recognized as critical regulators of a vast array of cellular signaling pathways. This guide provides a comprehensive overview of the synthesis, degradation, and signaling functions of ADP-ribose, cyclic ADP-ribose (cADPR), and poly(ADP-ribose) (PAR). We delve into the intricate enzymatic machinery that governs the ADP-ribose metabolome, explore its function as a second messenger in calcium homeostasis, and detail its role as a key signaling platform in the DNA damage response. Furthermore, we examine the emerging field of extracellular ADP-ribose signaling in immunity and inflammation. This document is intended to serve as a technical resource, offering detailed experimental protocols, visual pathway diagrams, and an exploration of the therapeutic landscape for targeting ADP-ribose signaling in diseases such as cancer, neurodegeneration, and inflammatory disorders.

Introduction: The Expanding Universe of ADP-ribosylation

For decades, the study of ADP-ribose was largely centered on its role as a monomeric unit for the synthesis of poly(ADP-ribose) (PAR) by Poly(ADP-ribose) Polymerases (PARPs) in the context of DNA repair. However, it is now clear that ADP-ribose is the parent molecule of a diverse family of signaling effectors that regulate nearly every major cellular process, from cell death and survival to proliferation and metabolism[1][2]. ADP-ribosylation, the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to a substrate, is a dynamic and reversible post-translational modification[1][3][4].

This signaling paradigm is orchestrated by a complex interplay of enzymes:

-

"Writers" : ADP-ribosyltransferases (ARTs), including the PARP superfamily, which synthesize mono(ADP-ribose) (MAR) and poly(ADP-ribose) (PAR).[5][6]

-

"Erasers" : ADP-ribose hydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG) and (ADP-ribosyl)hydrolase 3 (ARH3), which remove these modifications.[6][7]

-

"Readers" : Proteins containing specific domains that recognize and bind to MAR or PAR, translating the modification into a downstream cellular response.[3][8]

This guide will dissect the core signaling roles of free ADP-ribose and its key derivatives, cADPR and PAR, providing a foundational understanding for researchers aiming to investigate or therapeutically target these critical pathways.

The ADP-ribose Metabolome: A Tightly Regulated Network

The cellular concentration and availability of ADP-ribose and its derivatives are meticulously controlled by a network of synthetic and degradative enzymes. Understanding this metabolic landscape is fundamental to appreciating its signaling functions.

Synthesis Pathways: Generating the Signal

The primary donor for all ADP-ribosylation reactions is NAD+, placing these signaling pathways at a critical intersection with cellular metabolism.[2]

-

Poly(ADP-ribose) (PAR) Synthesis : The PARP family of enzymes, comprising 17 members in humans, catalyzes the transfer of ADP-ribose units to target proteins.[5] PARP1 and PARP2 are the most well-characterized and are robustly activated by DNA strand breaks.[8][9][10] Upon activation, PARP1 can synthesize long, branched chains of PAR on itself and other nuclear proteins, such as histones.[11] This process of PARylation creates a negatively charged scaffold that recruits DNA repair machinery.[8][12] Other PARP family members are involved in diverse processes beyond DNA repair, including chromatin remodeling, transcription, and stress granule formation.[5][13]

-

Cyclic ADP-ribose (cADPR) Synthesis : cADPR is a potent second messenger that mobilizes intracellular calcium.[14][15] It is synthesized from NAD+ by the action of ADP-ribosyl cyclases.[16][17] In mammals, the primary enzyme responsible for cADPR synthesis is the transmembrane glycoprotein CD38.[18][19] CD38 is a bifunctional enzyme, possessing both ADP-ribosyl cyclase activity to produce cADPR and cADPR hydrolase activity to degrade it.[19][20][21]

Degradation Pathways: Terminating the Signal

The transient nature of ADP-ribose signaling is ensured by a robust system of "eraser" enzymes that hydrolyze ADP-ribose modifications and metabolites.

-

PAR Degradation : The rapid turnover of PAR is primarily accomplished by Poly(ADP-ribose) glycohydrolase (PARG).[22][23] PARG hydrolyzes the glycosidic bonds between ADP-ribose units, breaking down the polymer into free ADP-ribose.[22] The final bond linking ADP-ribose to a serine residue on the target protein is cleaved by other hydrolases, such as ARH3.[7] The coordinated action of these hydrolases is crucial for terminating the DNA damage signal and preventing PAR-mediated cell death pathways.[6]

-

cADPR Degradation : As mentioned, CD38 itself possesses cADPR hydrolase activity, converting cADPR into linear ADP-ribose.[19][20] This dual functionality allows for precise local control over cADPR levels. The hydrolase activity of CD38 can be inhibited by millimolar concentrations of ATP, suggesting a mechanism whereby cellular energy status can influence cADPR-mediated calcium signaling.[19][21]

Caption: Overview of the core ADP-ribose synthesis and degradation pathways.

Intracellular Signaling Roles of ADP-ribose Derivatives

Once generated, ADP-ribose and its derivatives engage a variety of downstream effectors to mediate diverse cellular responses.

PAR: The Master Regulator of the DNA Damage Response

The best-understood function of ADP-ribosylation is the central role of PARP1 and PAR in orchestrating the DNA Damage Response (DDR).

-

Damage Sensing and PARP Activation : Upon detecting a DNA single-strand or double-strand break, PARP1 is rapidly recruited to the site and undergoes a conformational change that increases its catalytic activity by up to 500-fold.[8][24]

-

PAR as a Signaling Scaffold : Activated PARP1 consumes NAD+ to synthesize large, negatively charged PAR chains on itself and histone proteins near the break.[11]

-

Recruitment of Repair Factors : This localized accumulation of PAR acts as a scaffold, recruiting a multitude of DDR proteins that possess PAR-binding domains.[8] This facilitates chromatin decondensation and the assembly of the necessary enzymatic machinery to execute DNA repair.[11]

-

Signal Termination : Following repair, PAR is rapidly degraded by PARG, allowing the chromatin to return to its condensed state and releasing the repair factors.[22]

Intense PARP activation, often triggered by severe oxidative stress or genotoxic insults, can lead to a form of programmed cell death by depleting cellular NAD+ and ATP pools.[9][25]

Caption: The central role of PARP1 and PAR in the DNA damage response.

cADPR and ADP-ribose: Modulators of Ion Channels and Calcium Homeostasis

Separate from the DDR, ADP-ribose and its cyclic isomer cADPR are pivotal second messengers in controlling intracellular ion concentrations, most notably Ca2+.[26][27][28]

-

cADPR and Ryanodine Receptors : cADPR is a potent endogenous modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[16][29] The binding of cADPR to RyRs (potentially via the accessory protein FKBP12.6) sensitizes the channels to Ca2+, promoting Ca2+-induced Ca2+ release (CICR).[18][26] This mechanism is independent of the well-known inositol 1,4,5-trisphosphate (IP3) pathway and is crucial for processes like insulin secretion and neurotransmitter release.[16][17][26][29]

-

ADP-ribose and TRPM2 : The transient receptor potential melastatin 2 (TRPM2) channel is a Ca2+-permeable, non-selective cation channel that functions as a direct sensor for intracellular ADP-ribose.[30][31][32] TRPM2 is considered a polymodal channel, as its activation by ADP-ribose is strongly potentiated by other stimuli such as increases in temperature and oxidative stress (H₂O₂).[31][32][33] Under conditions of oxidative stress, PARP1 activation can lead to the generation of PAR, which is then hydrolyzed by PARG into free ADP-ribose, subsequently activating TRPM2 channels and leading to Ca2+ influx.[32] This pathway links oxidative DNA damage to Ca2+ signaling and can contribute to inflammatory responses and cell death.[9][32] Interestingly, cADPR can also sensitize TRPM2 to activation, especially at physiological body temperatures.[33]

Caption: Intracellular Ca2+ signaling pathways mediated by cADPR and ADP-ribose.

Extracellular ADP-ribose Signaling and Immunity

Signaling via ADP-ribose is not confined to the cell interior. Ecto-enzymes and the release of ADP-ribose metabolites into the extracellular space play critical roles in cell-to-cell communication, particularly in the immune system.

-

Ecto-Enzymatic Regulation : CD38 is a type II transmembrane protein with its catalytic domain facing the extracellular space, allowing it to regulate the levels of extracellular NAD+ and generate extracellular cADPR and ADP-ribose.[34] Similarly, some ADP-ribosyltransferases (ARTs), such as ART2 in mice, are GPI-anchored to the cell surface and can modify extracellular proteins on T cells, influencing their activation and survival.[34] CD38 can control the substrate availability for ART2 by degrading extracellular NAD+, thereby modulating T cell responses.[34]

-

PAR as a Damage-Associated Molecular Pattern (DAMP) : During necrotic cell death, intracellular components are released into the extracellular environment. Extracellular PAR, released from damaged cells, can act as a Damage-Associated Molecular Pattern (DAMP).[35][36][37] This extracellular PAR can be recognized by innate immune cells, such as macrophages, potentially through Toll-like receptors (TLRs) like TLR2 and TLR4.[35][36] This recognition triggers a pro-inflammatory response, including the release of cytokines, thereby alerting the immune system to tissue injury.[35][36][37]

Methodologies for Studying ADP-ribose Signaling

Investigating the complex roles of ADP-ribose requires robust and specific methodologies. Here, we provide protocols for key experimental approaches used in the field.

Quantification of Cellular Poly(ADP-ribose) (PAR)

Measuring changes in total cellular PAR levels is a cornerstone for studying PARP activity in response to stimuli like DNA damage or for assessing the efficacy of PARP inhibitors.

Table 1: Comparison of PAR Detection Methods

| Method | Principle | Detection Limit | Throughput | Notes |

| Slot/Dot Blot | Immobilization of total cell lysate on a membrane followed by immunodetection with an anti-PAR antibody.[38] | High (picomole range) | High | Suitable for crude lysates; requires specific antibodies.[38] |

| Sandwich ELISA | Capture and detection of PAR using two different anti-PAR antibodies. | Low (femtomole range)[38] | High | Highly quantitative; requires specialized kits.[39] |

| Western Blot | Separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of PARylated proteins. | Moderate | Low | Provides information on the size of PARylated proteins. |

| Immunofluorescence | In-situ detection of PAR in fixed cells using an anti-PAR antibody and fluorescence microscopy. | Moderate | Medium | Provides spatial information on PAR localization. |

Experimental Protocol: PAR Detection by Slot Blot Assay

This protocol is adapted for quantifying changes in PAR levels in cultured cells following treatment.[38]

A. Materials and Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and PARP/PARG inhibitors (e.g., Olaparib, PDD00017273) to prevent ex vivo changes.[40]

-

BCA Protein Assay Kit

-

Nitrocellulose or Nylon membrane

-

Slot Blot apparatus

-

Anti-PAR primary antibody (e.g., 10H monoclonal)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

UV crosslinker (for nylon membranes)

B. Procedure:

-

Cell Culture and Treatment : Plate cells to achieve 80-90% confluency. Treat with the desired agent (e.g., H₂O₂ to induce DNA damage, or a PARP inhibitor) for the appropriate duration. Include untreated controls.

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer containing inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation : Dilute the lysates to a uniform concentration (e.g., 1 µg/µL) in lysis buffer. It is critical to use non-boiled samples, as boiling can degrade PAR and lead to false-negative results.[40]

-

Membrane Preparation : Pre-wet the membrane in transfer buffer. Assemble the slot blot apparatus according to the manufacturer's instructions.

-

Sample Loading : Load equal amounts of total protein (e.g., 5-10 µg) from each sample into the individual slots. Apply gentle vacuum to draw the lysate through the membrane.

-

Crosslinking (for Nylon Membranes) : Disassemble the apparatus and, if using a nylon membrane, UV crosslink the proteins to the membrane (e.g., 120 mJ/cm² at 254 nm) to enhance signal retention.[38]

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate with the anti-PAR primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection : Apply ECL substrate to the membrane and image the chemiluminescent signal using a digital imager.

-

Analysis : Quantify the signal intensity for each slot using densitometry software. Normalize the PAR signal to the amount of protein loaded.

Caption: Experimental workflow for PAR detection and quantification via slot blot.

Therapeutic Targeting of ADP-ribose Signaling

The central role of ADP-ribosylation in disease, particularly cancer, has made its enzymatic machinery a prime target for drug development.

PARP Inhibitors in Oncology

The most significant clinical success in targeting this pathway has been the development of PARP inhibitors (PARPi).[3]

-

Mechanism of Action - Synthetic Lethality : The primary mechanism of action for PARPi in specific cancer types is synthetic lethality.[10] Tumors with pre-existing defects in homologous recombination (HR) DNA repair, such as those with mutations in BRCA1 or BRCA2 genes, are highly dependent on PARP1-mediated single-strand break repair. When PARP is inhibited, these single-strand breaks persist and are converted into more lethal double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to genomic collapse and selective cancer cell death.[10][41]

-

Clinical Applications : Several PARP inhibitors (e.g., Olaparib, Niraparib, Rucaparib) are now FDA-approved for the treatment of cancers with BRCA mutations, including ovarian, breast, prostate, and pancreatic cancers. Their use is expanding to other tumors with deficiencies in the HR pathway.[3][23]

Emerging Therapeutic Strategies

Beyond PARP inhibition, other components of the ADP-ribose signaling network are being explored as therapeutic targets.

-

PARG Inhibitors : Inhibiting the "eraser" enzyme PARG leads to the accumulation of PAR, which can also be cytotoxic. PARG inhibition is being investigated as a strategy to counteract PARPi resistance and as a potential monotherapy.[7]

-

Targeting CD38 : Given its role in NAD+ metabolism and calcium signaling, CD38 is a target in multiple myeloma and potentially in metabolic and inflammatory diseases.

-

Targeting TRPM2 : As a key mediator of oxidative stress-induced cell death and inflammation, TRPM2 channel blockers are being explored for neurodegenerative diseases and ischemia-reperfusion injury.[30][32]

Conclusion and Future Directions

Adenosine 5'-diphosphoribose is a pleiotropic signaling molecule whose various forms—monomeric, polymeric, and cyclic—constitute a sophisticated and versatile signaling language. From its canonical function in the nucleus orchestrating DNA repair to its role as a second messenger controlling ion fluxes and as an extracellular danger signal, ADP-ribose signaling is integral to cellular homeostasis and stress responses. The clinical success of PARP inhibitors has validated this network as a rich source of therapeutic targets.

Future research will likely focus on dissecting the specific roles of the less-characterized PARP family members, understanding the complex "reader" protein interactions that decode the PAR signal, and further elucidating the crosstalk between ADP-ribose signaling and other major cellular pathways, such as ubiquitination and phosphorylation. Advances in chemical biology and proteomics will be essential to fully map the ADP-ribosylated proteome and unravel the full complexity of this dynamic post-translational modification.

References

- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP (Poly ADP‐ribose Polymerase) Family in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]

- 8. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inputs and outputs of poly(ADP-ribosyl)ation: Relevance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PARP-1 inhibition influences the oxidative stress response of the human lens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclic ADP-ribose is a second messenger in the lipopolysaccharide-stimulated activation of murine N9 microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and degradation of cyclic ADP-ribose by NAD glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclic ADP-ribose as a second messenger revisited from a new aspect of signal transduction from receptors to ADP-ribosyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiological functions of cyclic ADP-ribose and NAADP as calcium messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CD38-Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ovid.com [ovid.com]

- 21. Synthesis and hydrolysis of cyclic ADP-ribose by human leukocyte antigen CD38 and inhibition of the hydrolysis by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Degradation of Poly(ADP-ribose) in Zebrafish Brain Exposed to Aluminum | MDPI [mdpi.com]

- 23. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nonisotopic methods for determination of poly(ADP-ribose) levels and detection of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Poly(ADP-ribose) polymerase-1 protects neurons against apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Calcium signaling by cyclic ADP-ribose and NAADP. A decade of exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP. | Semantic Scholar [semanticscholar.org]

- 29. Cyclic ADP-ribose as a potential second messenger for neuronal Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Izon [izon.com]

- 32. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 34. CD38 controls ADP-ribosyltransferase-2-catalyzed ADP-ribosylation of T cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Measurement of Poly(ADP-ribose) Level with Enhanced Slot Blot Assay with Crosslinking | MDPI [mdpi.com]

- 39. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]

- 40. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used | Life Science Alliance [life-science-alliance.org]

- 41. Targeting poly(ADP-ribosyl)ation: a promising approach in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of TRPM2 channel activation by ADP-ribose

An In-Depth Technical Guide to the Mechanism of TRPM2 Channel Activation by ADP-Ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a crucial cellular sensor, translating signals of oxidative stress and metabolic state into cation influx, primarily of Ca²⁺. Its activation is implicated in a host of physiological and pathological processes, including immune responses, insulin secretion, temperature regulation, and neurodegenerative diseases.[1][2] Consequently, TRPM2 has emerged as a significant therapeutic target.[1][3] A defining characteristic of this channel is its co-activation by intracellular ADP-ribose (ADPR) and calcium (Ca²⁺).[4] This guide provides a detailed examination of the molecular and structural mechanisms governing this concerted gating process, synthesizes field-proven methodologies for its study, and offers insights for therapeutic development.

Molecular Architecture: The Foundation of TRPM2 Function

Understanding the activation mechanism begins with the channel's structure. TRPM2 is a homotetrameric ion channel, with each subunit comprising several distinct functional domains, as revealed by cryo-electron microscopy (cryo-EM).[2][4]

-

N-Terminal TRPM Homology Region (MHR): A large cytosolic region (MHR1-4) that forms an extensive "arm-like" structure and is involved in inter-subunit interactions and ligand binding.[2][4]

-

Transmembrane (TM) Domain: Consists of six helices (S1-S6). The S1-S4 helices form a voltage sensor-like domain (VSLD), while S5 and S6 form the ion-conducting pore.[2]

-

TRP Domain: A conserved region C-terminal to the S6 helix that is critical for allosterically coupling ligand binding to pore opening.[4]

-

NUDT9 Homology (NUDT9H) Domain: A unique C-terminal domain with high sequence similarity to the NUDT9 ADPR pyrophosphatase enzyme.[3][5] In vertebrates, this domain has lost its enzymatic activity and functions as the primary binding site for the agonist ADPR.[6][7]

The Concerted Gating Mechanism: A Two-Step Activation Model

The activation of human TRPM2 is not a simple ligand-binding event but a sophisticated, two-step process requiring the sequential action of ADPR and Ca²⁺. Cryo-EM structures of the channel in its apo (closed), ADPR-bound (primed), and ADPR/Ca²⁺-bound (open) states have elucidated this mechanism.[2][4]

Step 1: Priming of the Channel by ADP-Ribose

In the absence of ligands, the TRPM2 channel is locked in a closed, autoinhibited state. The NUDT9H domain of one subunit forms extensive inter-subunit interactions with the MHR domains of an adjacent subunit, effectively clamping the channel shut.[4]

The activation cascade is initiated by the binding of ADPR, a product of NAD⁺ metabolism that accumulates during oxidative stress, to the NUDT9H domain.[4][8][9]

-

Binding Event: ADPR docks into a specific pocket within the NUDT9H domain.[4][10]

-

Conformational Change: This binding event induces a significant conformational change, causing the NUDT9H domain and the attached MHR1/2 domains to undergo a rigid-body rotation.[4]

-

Release of Autoinhibition: The rotation disrupts the critical inter-subunit interactions between NUDT9H and the adjacent MHR, "un-clamping" the channel.[4]

This ADPR-bound state is referred to as the primed state . The channel is now poised for activation, but the ion pore remains closed.[4]

Caption: ADPR-induced priming of the TRPM2 channel.

Step 2: Channel Opening by Intracellular Calcium

While ADPR binding is obligatory, it is insufficient to open the gate. The final step requires the binding of intracellular Ca²⁺.[3][4]

-

Synergistic Action: Ca²⁺ acts as a co-agonist, dramatically increasing the channel's sensitivity to ADPR.[3][11] In the complete absence of Ca²⁺, ADPR cannot activate the channel.[8][12]

-

Ca²⁺ Binding Site: The crucial Ca²⁺ binding site is located within the transmembrane domain, distinct from the ADPR binding site.[4][13]

-

Allosteric Coupling: The binding of Ca²⁺ to this site initiates a final series of conformational changes. It engages the transmembrane helices and, critically, causes a tilt in the conserved TRP helix.[4]

-

Pore Opening: The movement of the TRP helix is allosterically transmitted to the pore-lining S6 helix, causing it to twist and rotate. This movement opens the lower gate of the channel, allowing cation influx.[2][4]

-

Positive Feedback: As a Ca²⁺-permeable channel, the initial opening of TRPM2 allows Ca²⁺ to enter the cell, further promoting channel activation and creating a powerful positive feedback loop.[3][14]

Caption: Ca²⁺-dependent opening of the primed TRPM2 channel.

Species-Specific Mechanistic Variations

It is critical for drug development professionals to recognize that the TRPM2 activation mechanism is not universally conserved.

-

Human (hsTRPM2): Gating is critically dependent on the NUDT9H domain as the ADPR-binding module.[15][16]

-

Zebrafish (drTRPM2): Appears to require both the NUDT9H domain and a second, N-terminal ADPR binding pocket located in the MHR1/2 domain.[14][15][17]

-

Sea Anemone (nvTRPM2): The NUDT9H domain is dispensable for ADPR gating and instead retains its enzymatic function, hydrolyzing ADPR to limit channel activation. Gating is mediated by an N-terminal binding site.[7][16][18]

Methodologies for Interrogating TRPM2 Activation

Validating the effects of novel compounds on TRPM2 requires robust and reproducible experimental systems. The following protocols represent industry-standard approaches.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique provides the most direct measure of channel activity by recording the ion currents flowing through the TRPM2 pore.

Objective: To measure macroscopic currents from TRPM2 channels expressed in a heterologous system (e.g., HEK293 cells) in response to intracellular application of ADPR and Ca²⁺.

Methodology:

-

Cell Preparation: Culture HEK293 cells stably or transiently expressing human TRPM2. Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose. pH adjusted to 7.4 with NaOH.[19]

-

Intracellular (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 1 MgCl₂, 1 ATP, 0.05 EGTA (to buffer basal Ca²⁺), plus activating ligands. pH adjusted to 7.3 with NaOH.[19]

-

Activators: Prepare a stock solution of ADPR (e.g., 100 mM in water) and add to the intracellular solution for a final concentration of 0.1-1 mM. Free Ca²⁺ can be buffered to a desired concentration (e.g., 1 µM) using a Ca²⁺-EGTA buffer system.

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration. This allows the pipette solution containing ADPR and Ca²⁺ to diffuse into the cell.

-

Hold the cell at a potential of -40 mV. Apply voltage ramps (e.g., 1-second ramp from -120 mV to +80 mV) every 5 seconds to generate current-voltage (I-V) relationships.[19]

-

Monitor the development of inward (at -80 mV) and outward (at +80 mV) currents over time. TRPM2 currents typically activate within 1-3 minutes.

-

-

Data Analysis & Validation:

-

The characteristic I-V curve for TRPM2 is relatively linear and reverses near 0 mV.[9]

-

Confirm channel identity by applying a known TRPM2 blocker (e.g., N-(p-Amylcinnamoyl)anthranilic acid) at the end of the experiment to observe current inhibition.[19]

-

For testing inhibitors, co-apply the compound with ADPR/Ca²⁺ in the pipette or apply it extracellularly after channel activation.

-

Caption: Workflow for whole-cell patch-clamp analysis of TRPM2.

Protocol 2: Ratiometric Calcium Imaging

This fluorescence-based assay provides a higher-throughput method to assess channel activation by measuring the resulting increase in intracellular Ca²⁺.

Objective: To measure changes in intracellular Ca²⁺ concentration in a population of TRPM2-expressing cells following a stimulus that generates intracellular ADPR (e.g., H₂O₂) or by using a caged, photo-releasable form of ADPR.

Methodology:

-

Cell Preparation: Plate TRPM2-expressing cells onto a 96-well, black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer using a physiological salt solution (e.g., HBSS) with 20 mM HEPES, pH 7.4.[20]

-

Prepare a 2X loading solution containing 4 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) and 0.04% Pluronic F-127 in the loading buffer.

-

Remove culture medium from cells, add an equal volume of 2X loading solution, and incubate for 45-60 minutes at 37°C.

-

-

Washing: Gently wash the cells twice with the loading buffer to remove extracellular dye. Add fresh buffer for the experiment.

-

Measurement:

-

Place the plate in a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging.

-

Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.

-

Apply the stimulus. For oxidative stress, add H₂O₂ (e.g., 1 mM final concentration). For direct activation, use a cell-permeable caged ADPR and a UV light flash to release the active molecule.[21]

-

Record the fluorescence emission at both excitation wavelengths over time.

-

-

Data Analysis & Validation:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺.[22]

-

Validate the response by performing the experiment in the absence of extracellular Ca²⁺ (using an EGTA-containing buffer) to confirm that the signal is due to influx.

-

Use mock-transfected cells as a negative control to ensure the response is TRPM2-dependent.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters related to TRPM2 activation, providing essential reference points for experimental design.

| Parameter | Value | Species | Comments | Reference(s) |

| ADPR EC₅₀ | ~10-100 µM | Human | Highly dependent on intracellular Ca²⁺ concentration. | [3] |

| Ca²⁺ EC₅₀ (facilitation) | ~50 nM | Human | Half-maximal concentration for facilitating ADPR gating. | [12] |

| Min. [Ca²⁺]ᵢ for Activation | ~30 nM | Human | Minimum intracellular Ca²⁺ required for ADPR to elicit a current. | [3][12] |

| Single Channel Conductance | 50-75 pS | Human | Linear current-voltage relationship. | [9] |

| Relative Ion Permeability | PCa:PNa ≈ 0.7 | Human | Indicates a non-selective cation channel with significant Ca²⁺ permeability. | [3] |

Conclusion and Therapeutic Outlook

The activation of the TRPM2 channel is a tightly regulated, multi-step process that integrates cellular metabolic status (via ADPR) and intracellular Ca²⁺ signals. The detailed structural and functional understanding provided by cryo-EM and electrophysiology reveals a sophisticated allosteric machine. For drug development professionals, this complexity offers multiple points for intervention:

-

Orthosteric Inhibition: Targeting the ADPR binding pocket in the NUDT9H domain.

-

Allosteric Modulation: Developing compounds that stabilize the autoinhibited state by targeting the NUDT9H-MHR interface.

-

Pore Blockade: Traditional ion channel blockers that occlude the permeation pathway.

The notable differences in the activation mechanisms across species underscore the importance of using human TRPM2 or validated surrogate systems in drug screening campaigns. Future research focused on the dynamics of domain movements and the precise role of other regulatory factors will undoubtedly unveil further opportunities for the targeted modulation of this critical channel in human disease.

References

- 1. Structure of a TRPM2 channel in complex with Ca2+ explains unique gating regulation | eLife [elifesciences.org]

- 2. Mechanism of TRPM2 channel gating revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures and gating mechanism of human TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Putative chanzyme activity of TRPM2 cation channel is unrelated to pore gating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]

- 9. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]

- 10. Identification of the ADPR binding pocket in the NUDT9 homology domain of TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. rupress.org [rupress.org]

- 13. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Function Relationship of TRPM2: Recent Advances, Contradictions, and Open Questions [mdpi.com]

- 15. Functional importance of NUDT9H domain and N-terminal ADPR-binding pocket in two species variants of vertebrate TRPM2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. A cell permeable NPE caged ADP-ribose for studying TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. siemenslab.de [siemenslab.de]

A Senior Application Scientist's Guide to the Function of Adenosine 5'-diphosphoribose in PARP1 Activity

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a rapid sensor for DNA strand breaks.[1] Its activity, which is fundamentally linked to the metabolism of Adenosine 5'-diphosphoribose (ADP-ribose), is critical for maintaining genomic stability. This technical guide provides an in-depth exploration of the function of ADP-ribose in the context of PARP1 activity, tailored for researchers, scientists, and drug development professionals. We will dissect the PARP1 catalytic cycle, elucidate the dual role of ADP-ribose as both the monomeric building block of a complex signaling polymer and a signaling molecule in its own right, and detail the therapeutic implications. This document moves beyond a simple recitation of facts to explain the causality behind the mechanisms and provides a field-proven, self-validating protocol for measuring PARP1 activity, offering a robust framework for both fundamental research and high-throughput screening applications.

The PARP1 Catalytic Cycle: From DNA Damage to Signal Amplification

PARP1 is an abundant nuclear enzyme that functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2][3] The detection of a DNA lesion triggers a sophisticated and rapid catalytic cycle that translates the localized damage into a potent cellular signal.

Upon binding to a DNA strand break, PARP1 undergoes a significant conformational change.[4] This allosteric activation stimulates its catalytic activity by up to 500-fold.[5][6] The activated PARP1 enzyme utilizes cellular nicotinamide adenine dinucleotide (NAD+) as a substrate.[7][8] It cleaves NAD+ into nicotinamide and an ADP-ribose unit, and then covalently attaches the ADP-ribose moiety to acceptor proteins.[9] This process, known as poly(ADP-ribosyl)ation or PAR-ylation, involves the sequential addition of ADP-ribose units to form long and often branched polymers called poly(ADP-ribose) (PAR).[10][11]

The primary target for PAR-ylation is PARP1 itself, a process termed automodification.[5][12] This automodification is not a terminal event but a critical regulatory step. The accumulation of long, negatively charged PAR chains on PARP1 leads to electrostatic repulsion from the negatively charged DNA backbone, causing the enzyme to dissociate from the damage site.[6][13][14] This dissociation is crucial as it allows the recruited DNA repair machinery to access and repair the break. The entire cycle is a transient but powerful signal amplification system, converting a single DNA break into a large macromolecular signaling hub.

References

- 1. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Poly(ADP-Ribose)Polymerase (PARP) Inhibitors and Radiation Therapy [frontiersin.org]

- 7. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 8. Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP1 catalytic variants reveal branching and chain length-specific functions of poly(ADP-ribose) in cellular physiology and stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Sources of Adenosine 5'-diphosphoribose

Abstract

Adenosine 5'-diphosphoribose (ADPR) is a crucial signaling molecule involved in a myriad of cellular processes, including DNA repair, calcium signaling, and metabolic regulation. Its endogenous production is tightly controlled by a network of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a common substrate. This technical guide provides a comprehensive exploration of the primary enzymatic sources of intracellular ADPR, intended for researchers, scientists, and drug development professionals. We will delve into the catalytic mechanisms of poly(ADP-ribose) polymerases (PARPs), sirtuins, and the CD38/CD157 family of ecto-enzymes, offering insights into their relative contributions to the cellular ADPR pool under basal and stimulated conditions. Furthermore, this guide includes detailed experimental protocols for the quantification of endogenous ADPR, alongside diagrammatic representations of the key signaling pathways, to facilitate a deeper understanding and further investigation into the multifaceted roles of this pivotal second messenger.

Introduction: The Significance of Endogenous ADPR

Adenosine 5'-diphosphoribose is a fundamental molecule composed of an adenine base linked to a ribose sugar, which is in turn connected to two phosphate groups[1]. Far from being a mere metabolic byproduct, free ADPR has emerged as a critical signaling molecule that modulates the activity of various ion channels and enzymes, thereby influencing a wide range of physiological and pathological processes[1]. The intracellular concentration of ADPR is meticulously regulated by a triad of enzyme families that catalyze its formation from NAD+. Understanding the origins and dynamics of endogenous ADPR is paramount for elucidating its role in cellular homeostasis and for the development of novel therapeutic strategies targeting the enzymes that govern its metabolism.

The Enzymatic Orchestra: Three Major Sources of Endogenous ADPR

The generation of free ADPR within mammalian cells is predominantly attributed to the catalytic activities of three distinct enzyme families, each with unique activation signals, subcellular localizations, and downstream effects. These are the poly(ADP-ribose) polymerases (PARPs), the sirtuins (SIRTs), and the CD38/CD157 family of NAD+ glycohydrolases. All three enzyme families are NAD+ consumers and are in competition for the same substrate pool, creating a complex interplay that dictates cellular fate[2][3][4].

Poly(ADP-ribose) Polymerases (PARPs): Guardians of the Genome and Beyond

The PARP superfamily consists of 17 members in humans, with PARP1 being the most abundant and well-characterized[5]. PARPs are best known for their critical role in the DNA damage response (DDR)[6][7][8]. Upon detection of DNA single-strand or double-strand breaks, PARP1 is rapidly recruited to the site of damage and activated[7][8]. This activation triggers the polymerization of ADP-ribose units from NAD+ onto acceptor proteins, including histones and PARP1 itself, forming long, branched chains of poly(ADP-ribose) (PAR)[6][7].

These PAR chains are transient signaling scaffolds, rapidly hydrolyzed by poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3)[7]. The degradation of PAR generates free ADPR, contributing significantly to the intracellular ADPR pool, particularly under conditions of genotoxic stress[6]. The level of PAR can increase 30- to 50-fold within minutes of DNA damage, leading to a substantial, albeit transient, surge in free ADPR upon its degradation[6].

Causality in Experimental Choices: The study of PARP-derived ADPR often involves inducing DNA damage through agents like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity[8][9][10]. The subsequent increase in ADPR levels can be quantified to assess the contribution of this pathway. Furthermore, the use of PARP inhibitors (PARPi) can help to dissect the specific role of PARP-mediated ADPR production in various cellular processes[10].

Figure 1: PARP-mediated ADPR generation in response to DNA damage.

Sirtuins: Metabolic Sensors with a Deacetylase-Coupled ADPR Source

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, gene silencing, and aging[2]. There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and functions. The canonical reaction catalyzed by most sirtuins is the removal of an acetyl group from a lysine residue on a substrate protein. In this process, NAD+ is consumed, and the acetyl group is transferred to the ADP-ribose moiety, generating O-acetyl-ADP-ribose (OAADPr) and nicotinamide[11].

While OAADPr itself can have signaling functions, it can also be further metabolized to free ADPR by hydrolases, thus contributing to the cellular ADPR pool. Furthermore, some sirtuin isoforms, notably SIRT4 and SIRT6, have been shown to possess intrinsic ADP-ribosyltransferase activity, directly transferring an ADP-ribose moiety from NAD+ to a protein substrate[11][12][13][14]. The ADP-ribosyltransferase activity of sirtuins is generally considered to be much weaker than their deacetylase activity[13][14].

Causality in Experimental Choices: To investigate the contribution of sirtuins to ADPR production, researchers often modulate cellular metabolic states, for instance, through caloric restriction or treatment with metabolic stressors, which can alter NAD+ levels and sirtuin activity. The use of specific sirtuin inhibitors or activators, as well as genetic knockout models, are also essential tools in these studies.

Figure 2: Sirtuin-mediated pathway for ADPR generation.

The CD38/CD157 Ecto-Enzyme Family: Regulators of Calcium Signaling

CD38 and its homolog CD157 are transmembrane glycoproteins with their catalytic domains primarily oriented towards the extracellular space, though intracellular orientations have also been described[15]. These enzymes possess multiple catalytic activities, including NAD+ glycohydrolase (NADase), ADP-ribosyl cyclase, and cyclic ADP-ribose (cADPR) hydrolase activities[16].

The NADase activity of CD38 and CD157 directly hydrolyzes NAD+ to produce ADPR and nicotinamide[16]. In fact, the NADase activity is the predominant enzymatic function of CD38, accounting for over 90% of its catalytic activity[17]. Additionally, these enzymes can synthesize cyclic ADP-ribose (cADPR), a potent second messenger for calcium mobilization, from NAD+. Subsequently, their cADPR hydrolase activity can break down cADPR into linear ADPR[18]. Therefore, the CD38/CD157 axis contributes to the free ADPR pool through both direct and indirect mechanisms.

Causality in Experimental Choices: The study of ADPR production by CD38 and CD157 often involves the use of specific cell types that express high levels of these enzymes, such as immune cells. The enzymatic activity can be measured in vitro using purified enzymes or in cell-based assays by monitoring the conversion of NAD+ to ADPR. The use of CD38 or CD157 knockout models is crucial for confirming the specific contribution of these enzymes to cellular ADPR levels and downstream signaling events.

Figure 3: CD38/CD157-mediated generation of ADPR.

Quantitative Insights into Endogenous ADPR

To provide a clearer picture of the enzymatic landscape of ADPR production, the following table summarizes key kinetic parameters for representative enzymes from each family. It is important to note that these values can vary depending on the specific experimental conditions.

| Enzyme | Family | Substrate | Km (µM) | kcat (min-1) | Source |

| PARP1 | PARP | NAD+ | 212.9 | 26.0 | [6] |

| SIRT6 | Sirtuin | NAD+ | ~27 (Kd) | ~0.03 (deacetylation) | [11] |

| CD38 (human) | NAD+ Glycohydrolase | NAD+ | 148-180 (Ki) | - | [19] |

Note: Kinetic data for the direct ADP-ribosyltransferase activity of sirtuins and the NAD+ glycohydrolase activity of CD157 are limited and show significant variability.

Cellular concentrations of free ADPR are dynamic and can change in response to various stimuli. Under basal conditions, the intracellular ADPR concentration in human Jurkat T-lymphocytes and murine BW5147 thymocytes has been determined to be approximately 44 ± 11 µM and 73 ± 11 µM, respectively[9]. Following genotoxic stress with H2O2, cellular levels of poly(ADP-ribose) can increase by over 50-fold, leading to a significant subsequent increase in free ADPR upon PAR degradation[7].

Experimental Protocols: Quantification of Endogenous ADPR

Accurate quantification of endogenous ADPR is crucial for understanding its physiological roles. The following provides a generalized workflow for the extraction and analysis of intracellular ADPR using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Workflow for LC-MS/MS Quantification of ADPR

Figure 4: General workflow for ADPR quantification by LC-MS/MS.

Detailed Step-by-Step Methodology

1. Cell Culture and Stimulation:

-

Culture mammalian cells to the desired confluency.

-

For stimulated conditions, treat cells with the appropriate agent (e.g., H2O2 for oxidative stress, an immune activator for studying CD38 activity). Include an unstimulated control group.

-

It is recommended to use at least 1x10^7 cells per sample for accurate quantification[7].

2. Metabolite Extraction:

-

Rationale: Rapid inactivation of enzymatic activity is critical to prevent artefactual changes in ADPR levels. Acidic extraction is a common and effective method.

-

Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solution, such as 0.6 M perchloric acid or trichloroacetic acid[9].

-

Scrape the cells and collect the cell lysate.

-

Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the acid-soluble metabolites.

-

Neutralize the extract by adding a calculated amount of a suitable base, such as 2 M KHCO3[20]. The pH should be brought to a neutral range.

-

Centrifuge again to remove the precipitated salt.

3. Sample Cleanup (Solid Phase Extraction - SPE):

-

Rationale: To remove interfering substances and enrich for nucleotides, a solid-phase extraction step is often necessary.

-

Use a strong anion exchange (SAX) SPE cartridge.

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the neutralized cell extract onto the cartridge.

-

Wash the cartridge to remove unbound contaminants.

-

Elute the nucleotides, including ADPR, using an appropriate high-salt buffer.

-

Desalt the eluate if necessary, for example, by using a C18 SPE cartridge.

-

Lyophilize the final sample to dryness and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Rationale: This technique provides high sensitivity and specificity for the quantification of small molecules in complex mixtures.

-

Use a reversed-phase C18 column suitable for polar analytes.

-

Employ an ion-pairing reagent in the mobile phase to improve the retention of highly polar nucleotides on the reversed-phase column[9].

-

The mass spectrometer should be operated in negative ion mode and set for multiple reaction monitoring (MRM) to specifically detect the transition of the ADPR parent ion to a specific daughter ion.

-

Prepare a standard curve using known concentrations of an ADPR standard to allow for absolute quantification.

-

The inclusion of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

5. Data Analysis and Quantification:

-

Integrate the peak areas of the ADPR-specific MRM transition for both the samples and the standards.

-

Generate a standard curve by plotting the peak area against the concentration of the ADPR standards.

-

Calculate the concentration of ADPR in the cell extracts based on the standard curve.

-

Normalize the ADPR concentration to the initial cell number or total protein content of the sample.

Conclusion and Future Directions

The endogenous production of ADPR is a complex and highly regulated process, orchestrated by the interplay of PARPs, sirtuins, and the CD38/CD157 family of enzymes. Each of these enzymatic sources is responsive to distinct cellular cues, allowing for the compartmentalized and context-dependent generation of this versatile signaling molecule. While significant progress has been made in identifying the key players in ADPR metabolism, several questions remain. The precise relative contributions of each pathway to the total cellular ADPR pool under various physiological and pathological conditions are still being elucidated. Furthermore, the development of more sophisticated tools, such as genetically encoded ADPR sensors, will be invaluable for studying the spatiotemporal dynamics of ADPR signaling in living cells. A deeper understanding of the endogenous sources of ADPR will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders.

References

- 1. Identification of ADP-Ribose Acceptor Sites on In Vitro Modified Proteins by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative proteomics profiling of the poly(ADP-ribose)-related response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Purification of NAD+ glycohydrolase from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular concentration of ADA2 is a marker for monocyte differentiation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Critical Role for NAD Glycohydrolase in Regulation of Erythropoiesis by Hematopoietic Stem Cells through Control of Intracellular NAD Content - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Applications of Adenosine 5'-diphosphoribose (ADP-ribose) Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adenosine 5'-diphosphoribose (ADP-ribose) is a pivotal nucleotide metabolite derived from nicotinamide adenine dinucleotide (NAD+). Once viewed primarily as a building block for poly(ADP-ribose) polymers in the DNA damage response, free ADP-ribose is now recognized as a critical second messenger in its own right. It plays a central role in a variety of cellular signaling pathways, most notably as the primary endogenous activator of the TRPM2 ion channel, linking cellular stress signals to calcium influx.[1] This guide provides an in-depth exploration of the biochemical lifecycle of ADP-ribose, its physicochemical properties, its function as a signaling molecule, and detailed protocols for its experimental application. We aim to equip researchers with the technical knowledge and practical methodologies required to investigate the multifaceted roles of ADP-ribose in cellular physiology and disease.

Section 1: Physicochemical Properties of ADP-ribose Sodium Salt

For experimental consistency and reproducibility, understanding the fundamental properties of the reagent is paramount. ADP-ribose is typically supplied as a stable sodium salt.

| Property | Value | Source(s) |

| Synonyms | ADP-Ribose, ADPR | [2] |

| CAS Number | 68414-18-6 | [2] |

| Molecular Formula | C₁₅H₂₃N₅O₁₄P₂ (non-salt form) | [2] |

| Molecular Weight | 559.32 g/mol (non-salt form) | [2] |

| Appearance | White powder | [2] |

| Purity | Typically ≥93% (HPLC) | [2] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [3] |

| Storage Conditions | Store powder at -20°C, desiccated. | [4] |

| Solution Stability | Aqueous solutions are unstable; it is recommended to prepare fresh. | [5] |

Section 2: The Cellular Lifecycle of ADP-ribose: A Balance of Synthesis and Degradation

The intracellular concentration of free ADP-ribose is meticulously controlled by the coordinated action of synthesis and hydrolysis enzymes. This dynamic balance allows ADP-ribose to function as a transient signaling molecule in response to specific cellular cues, such as oxidative stress and DNA damage.

Synthesis Pathways

The primary source of all cellular ADP-ribose is the ubiquitous cofactor Nicotinamide Adenine Dinucleotide (NAD+) . The enzymatic transfer of the ADP-ribose moiety from NAD+ is a fundamental biochemical reaction.

-

Poly(ADP-ribose) Polymerases (PARPs): The PARP family, comprising 17 members, are key enzymes in this process.[6] Upon activation by cellular stressors like DNA single-strand breaks, PARP1 and PARP2 catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on target proteins, including themselves (automodification).[6] This PARylation process is a crucial part of the DNA damage response.

-

Poly(ADP-ribose) Glycohydrolase (PARG): Following the PARP-mediated signaling event, the PAR polymers are rapidly catabolized. PARG is the primary enzyme responsible for degrading these chains by cleaving the ribose-ribose bonds, releasing free mono(ADP-ribose).[7] This sequential action of PARP and PARG is a major source of free, monomeric ADP-ribose for signaling.[8]

-

NAD+ Glycohydrolases (e.g., CD38): Enzymes like CD38 can directly hydrolyze NAD+ to produce ADP-ribose and nicotinamide.[8] This pathway provides an alternative, PARP-independent route for generating the ADP-ribose signal.

Degradation Pathways

To terminate the signal, free ADP-ribose is hydrolyzed into its constituent parts.

-

ADP-ribose Pyrophosphatases (ADPRases): These enzymes, which often contain a conserved Nudix box motif, catalyze the hydrolysis of ADP-ribose into AMP (adenosine monophosphate) and ribose-5-phosphate.[9] This action effectively terminates the signal and recycles the components for cellular metabolism.

The interplay between these synthesis and degradation enzymes is visualized in the diagram below.

Caption: The cellular lifecycle of ADP-ribose.

Section 3: ADP-ribose as a Second Messenger: The TRPM2 Signaling Axis

The most well-characterized role of free ADP-ribose is as the primary endogenous ligand for the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1] TRPM2 is a calcium-permeable non-selective cation channel critical for immune responses, insulin secretion, and neuronal function.[8]

Mechanism of TRPM2 Activation

The activation of TRPM2 is a multi-ligand gating process. While ADP-ribose is the principal agonist, its action is critically dependent on intracellular calcium.

-

Binding: ADP-ribose binds to a specific C-terminal NUDT9-homology (NUDT9-H) domain within the TRPM2 protein.[1][8]

-

Co-activation: Intracellular Ca²⁺ acts as an essential co-activator. In the absence of Ca²⁺, ADP-ribose alone is insufficient to open the channel.[10] Even low nanomolar concentrations of cytosolic Ca²⁺ (e.g., >30 nM) are required to permit partial channel activation by ADP-ribose.[10]

-

Channel Gating: The concurrent binding of both ADP-ribose and Ca²⁺ induces a conformational change in the TRPM2 channel, leading to the opening of its pore and allowing the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.

This signaling cascade is a key mechanism by which cells transduce signals of oxidative stress into a robust calcium response.

Caption: Oxidative stress-induced TRPM2 activation by ADP-ribose.

Section 4: Experimental Protocols for the Investigator

Harnessing ADP-ribose as an experimental tool requires robust and validated protocols. Here, we provide step-by-step methodologies for two key applications: activating TRPM2 channels in an electrophysiological setup and quantifying intracellular ADP-ribose levels.

Protocol: In Vitro TRPM2 Channel Activation using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to record ADP-ribose-activated currents from cells expressing TRPM2 using the whole-cell voltage-clamp technique.

Expertise & Experience Insight: The whole-cell configuration allows for the dialysis of the cell's cytoplasm with the solution in the recording pipette. This is the critical feature that enables the direct introduction of a known concentration of ADP-ribose to the intracellular face of the TRPM2 channels, providing precise pharmacological control.

A. Solutions & Reagents

-

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

2.8 KCl

-

1 CaCl₂

-

2 MgCl₂

-

10 Glucose

-

10 HEPES

-

Adjust pH to 7.2 with NaOH. Osmolarity ~310 mOsm/L.

-

Self-Validation: Always verify pH and osmolarity before use.

-

-

Intracellular (Pipette) Solution (in mM):

-

140 K-gluconate (or Cs-glutamate)

-

8 NaCl

-

1 MgCl₂

-

10 HEPES

-

Optional: Include an ATP-regenerating system (e.g., 4 Mg-ATP, 0.4 Na-GTP) to maintain cell health and channel function.[11][12]

-

Optional: Buffer intracellular calcium to a known concentration (e.g., with 10 mM BAPTA and calculated CaCl₂) to study Ca²⁺-dependence.[10]

-

Adjust pH to 7.2-7.3 with KOH (or CsOH). Osmolarity ~290-300 mOsm/L (should be 10-20 mOsm lower than extracellular solution to ensure a good seal).[12]

-

Self-Validation: Filter the solution through a 0.22 µm filter before use to prevent pipette clogging.[12][13]

-

-

Agonist Stock:

-

Prepare a 100 mM stock solution of ADP-ribose sodium salt in nuclease-free water.

-

Add the required volume of this stock to the intracellular solution to achieve the final desired concentration (e.g., 100 µM to 1 mM).[10] Prepare this solution fresh on the day of the experiment.

-

B. Step-by-Step Methodology

-

Cell Preparation: Plate HEK293 cells stably or transiently expressing TRPM2 onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[11][13]

-

Establish Recording:

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Fill a micropipette with the ADP-ribose-containing intracellular solution and mount it on the patch-clamp headstage.[11][13]

-

Under visual control (microscope), approach a target cell with the pipette tip while applying slight positive pressure.[14][15]

-

Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[14][15]

-

-

Achieve Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell interior.[14][16]

-

Data Acquisition:

-

Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) periodically to elicit currents and determine the current-voltage (I-V) relationship.

-

As the ADP-ribose from the pipette diffuses into the cell, an inwardly and outwardly rectifying current characteristic of TRPM2 activation will develop over several minutes.

-

Record and analyze the current amplitude at specific voltages (e.g., -80 mV and +80 mV) to quantify channel activation.

-

Caption: Experimental workflow for TRPM2 patch-clamp recording.

Protocol: Quantification of Intracellular ADP-ribose by HPLC

This protocol provides a framework for extracting and quantifying ADP-ribose from cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC).

Expertise & Experience Insight: The key challenge in quantifying small metabolites is the efficient extraction from the complex cellular matrix while preventing degradation. Perchloric acid extraction is a common and effective method for deproteinizing the sample and preserving nucleotide integrity.

A. Reagents & Equipment

-

Reagents: Perchloric acid (PCA), potassium carbonate (K₂CO₃), HPLC-grade methanol, diammonium hydrogen phosphate.

-

Equipment: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), sonicator, refrigerated centrifuge.

B. Step-by-Step Methodology

-

Sample Collection:

-

Culture cells to the desired density (e.g., 1x10⁷ cells per sample).

-

Rapidly wash cells with ice-cold PBS and immediately add ~400 µL of ice-cold 0.4 M perchloric acid to lyse the cells and precipitate proteins.

-

-

Extraction:

-

Scrape the cells and transfer the acid lysate to a microfuge tube.

-

Sonicate briefly on ice to ensure complete lysis.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the PCA by adding 3 M K₂CO₃ solution dropwise until the pH is between 6.0 and 7.0. This will precipitate potassium perchlorate.

-

Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

-

-

HPLC Analysis:

-

Filter the final supernatant through a 0.22 µm syringe filter.

-

Inject 40-50 µL of the sample onto the HPLC system.[1]

-

Mobile Phase A: 25 mM diammonium hydrogen phosphate, pH 6.0.[1]

-

Mobile Phase B: 100% HPLC-grade methanol.[1]

-

Gradient:

-

0-10 min: 1% B

-

10-15 min: Linear gradient from 1% to 20% B

-

15-20 min: Hold at 20% B

-

Further gradient steps may be needed to elute other compounds and re-equilibrate the column.[1]

-

-

Flow Rate: 0.8 mL/min.[1]

-

Detection: Monitor absorbance at 254 nm.[1]

-

-

Quantification:

-

Create a standard curve by running known concentrations of ADP-ribose sodium salt.

-

Identify the ADP-ribose peak in the samples by comparing the retention time to the standard.

-

Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve.

-

Section 5: Conclusion and Future Directions

Adenosine 5'-diphosphoribose sodium salt is a powerful tool for dissecting fundamental cellular processes. Its role as a direct activator of the TRPM2 ion channel places it at the crossroads of oxidative stress signaling, calcium homeostasis, and immune function. The technical protocols provided herein offer a validated starting point for researchers to probe these pathways with precision. Future investigations will likely focus on developing more selective pharmacological modulators of the ADP-ribose/TRPM2 axis for therapeutic applications in neurodegenerative diseases, metabolic disorders, and inflammatory conditions, further cementing the importance of this once-overlooked metabolite.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Chemical tools for profiling the intracellular ADP-ribosylated proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cell permeable NPE caged ADP-ribose for studying TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell Permeable NPE Caged ADP-Ribose for Studying TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Regulation of TRPM2 by Extra- and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. researchgate.net [researchgate.net]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

role of ADP-ribose in calcium mobilization from intracellular stores

An In-depth Technical Guide to the Role of ADP-Ribose in Calcium Mobilization from Intracellular Stores

Foreword: The Evolving Landscape of Intracellular Calcium Signaling

For decades, the inositol 1,4,5-trisphosphate (IP3) pathway has been a central paradigm in our understanding of how extracellular signals are transduced into intracellular calcium (Ca2+) release.[1][2] However, the landscape of Ca2+ signaling is far more intricate. A growing body of evidence has established adenosine diphosphate-ribose (ADPR) and its cyclic counterpart, cyclic ADP-ribose (cADPR), as pivotal second messengers that orchestrate Ca2+ mobilization through distinct and sophisticated mechanisms.[1][2][3] This guide provides a comprehensive technical overview of the ADPR-mediated Ca2+ signaling network, from the fundamental molecular components to detailed experimental protocols and its implications for drug development.

Section 1: The Molecular Machinery of ADPR-Mediated Calcium Signaling

The mobilization of intracellular Ca2+ by ADPR and its derivatives is not a monolithic process. It is executed by a specialized set of channels and receptors, each with unique activation mechanisms and cellular roles.

The TRPM2 Channel: A Polymodal Sensor and Effector

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a cornerstone of ADPR-mediated Ca2+ signaling.[4][5] It functions as a Ca2+-permeable, non-selective cation channel, allowing the influx of Ca2+ across the plasma membrane and its release from lysosomal stores.[4][5]

Structure and Activation: TRPM2 is a polymodal channel, meaning it can be activated by a variety of stimuli, including oxidative stress, increases in temperature, and, most notably, ADPR.[4][6][7] A key structural feature of TRPM2 is its C-terminal NUDT9-H domain, which serves as the direct binding site for ADPR.[6][8] Cryo-electron microscopy studies have revealed the precise architecture of TRPM2 in both its closed and ADPR/Ca2+-bound open states, providing a framework for understanding its gating mechanism.[4][8]

A critical aspect of TRPM2 activation is its dual requirement for both ADPR and Ca2+.[5][9] ADPR binding alone is insufficient to open the channel; a concomitant increase in intracellular Ca2+ is necessary for effective gating.[10][11] This concerted action of ADPR and Ca2+ positions TRPM2 as a coincidence detector, integrating signals from metabolic stress (via ADPR) and cellular Ca2+ levels.

References

- 1. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP. | Semantic Scholar [semanticscholar.org]

- 3. Cyclic ADP-ribose: a calcium mobilizing metabolite of NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]

- 7. TRPM2 activation by cyclic ADP-ribose at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Architecture of the TRPM2 channel and its activation mechanism by ADP-ribose and calcium | Semantic Scholar [semanticscholar.org]

- 9. pnas.org [pnas.org]